2-(Naphthalen-1-YL)morpholine
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Overview
Description
“2-(Naphthalen-1-YL)morpholine” is a chemical compound that contains a morpholine ring attached to a naphthalene ring . It is part of a class of compounds known as morpholines, which are frequently found in biologically active molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of morpholines, including “this compound”, has been a subject of research. Amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a morpholine ring attached to a naphthalene ring . The morpholine (1,4-oxazinane) motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .
Chemical Reactions Analysis
Morpholines, including “this compound”, can participate in various chemical reactions. For instance, 3-amino-2,3-dihydro-1H-benzo[f]chromenes and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles were obtained via the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate as products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 213.28 . It is a powder at room temperature .
Scientific Research Applications
Nucleophilic Reactions and Chemical Synthesis
2,4-(Naphthalene-1,8-diyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide has shown reactivity towards nucleophiles like morpholine, leading to the formation of corresponding ammonium salts through the cleavage of the P2(μ-S)2 ring, highlighting its potential in chemical synthesis and the formation of new compounds (Fei, Slawin, & Woollins, 2001).
Antimicrobial Agent Development
Research on 1-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol has shown promising antimicrobial activity, indicating its potential as an antimicrobial agent. The compound was characterized through various techniques, and its structure was determined by X-ray crystallography. Molecular docking studies supported its potential biological activity (Ranjith et al., 2014).
Photophysical Studies
The photophysics of dihydroquinazolinone derivatives, including 2-(2-Hydroxy-naphthalen-1-yl)-2, 3-dihydro-1H-quinazolin-4-one, have been explored. These studies have revealed significant changes in photophysical properties depending on solvent polarity, demonstrating the compound's utility in photophysical research and potential applications in material sciences (Pannipara et al., 2017).
Safety and Hazards
The safety data sheet for morpholine, a component of “2-(Naphthalen-1-YL)morpholine”, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility and the unborn child .
Mechanism of Action
Target of Action
Morpholine-based compounds have been studied for their inhibitory potential against the zinc-containing carbonic anhydrase ca-ii enzyme .
Mode of Action
It’s known that morpholine-based compounds can attach to the ca-ii binding site and block its action .
Biochemical Pathways
Morpholine-based compounds have been associated with the inhibition of the carbonic anhydrase ca-ii enzyme, which plays a vital role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Pharmacokinetics
Morpholine-based compounds can be strategically modified to improve bovine ca-ii inhibitor binding affinity, selectivity, and pharmacokinetics .
Result of Action
Morpholine-based compounds have shown varying degrees of inhibitory action against ca-ii .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is possible that the compound interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound has certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-naphthalen-1-ylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14/h1-7,14-15H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTVKXRSPYRGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.